molecular formula C18H22O3Si B14275550 {[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane CAS No. 154437-70-4

{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane

Katalognummer: B14275550
CAS-Nummer: 154437-70-4
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: CVFGZEBIMIPJEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of benzyloxy and phenoxy groups attached to a vinyl ether moiety, which is further bonded to a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane typically involves the reaction of benzyloxy and phenoxy derivatives with vinyl ether and trimethylsilyl chloride under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the vinyl ether and the aromatic groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include benzoic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane has several scientific research applications:

Wirkmechanismus

The mechanism of action of {[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The vinyl ether moiety can undergo polymerization, while the benzyloxy and phenoxy groups can engage in electrophilic and nucleophilic substitution reactions. The trimethylsilyl group provides stability and enhances the compound’s reactivity under specific conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane is unique due to its combination of benzyloxy and phenoxy groups with a vinyl ether moiety, which provides distinct reactivity and stability compared to other similar compounds. The presence of the trimethylsilyl group further enhances its utility in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

154437-70-4

Molekularformel

C18H22O3Si

Molekulargewicht

314.4 g/mol

IUPAC-Name

trimethyl-(1-phenoxy-2-phenylmethoxyethenoxy)silane

InChI

InChI=1S/C18H22O3Si/c1-22(2,3)21-18(20-17-12-8-5-9-13-17)15-19-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3

InChI-Schlüssel

CVFGZEBIMIPJEK-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC(=COCC1=CC=CC=C1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.